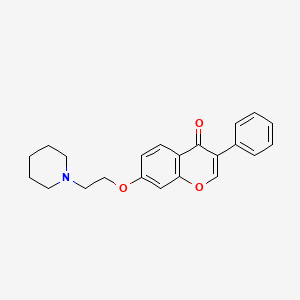

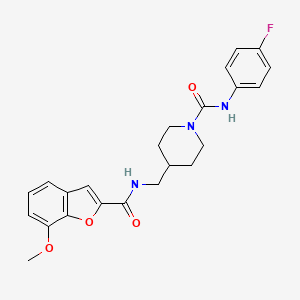

3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one, also known as Ly294002, is a small molecule inhibitor that has been widely used in scientific research to study various cellular processes. This molecule is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of enzymes, which play a critical role in regulating cell growth, survival, and metabolism.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The derivative of genistein, "5-hydroxy-3-(4-hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one," has been synthesized and structurally characterized. The crystal structure was determined using single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic system. This research highlights the compound's structural intricacies and potential for further chemical modifications (Zhang et al., 2008).

Antimicrobial Activity

A series of novel compounds, including "4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one," were synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. The research included molecular docking studies to understand the compounds' interactions with bacterial and fungal proteins, providing insights into their mechanism of action (Mandala et al., 2013).

Anti-Cancer Properties

Research has also delved into the anti-cancer potential of related compounds. For instance, a series of novel 6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one derivatives were synthesized and screened for their anti-breast cancer activity. Some of these compounds showed potent cytotoxicity against estrogen receptor-positive MCF-7 breast cancer cell lines, indicating their promise as anti-cancer agents. Further in vivo studies supported these findings, suggesting potential therapeutic applications (Dube et al., 2019).

pH Sensitive Probes

A novel pH-sensitive probe based on a similar structure, "7-diethylamino-3-[2-(4-piperidin-1-yl-phenyl)-vinyl]-chromen-2-one (CS-P)," was developed for intracellular pH monitoring. This probe demonstrated high sensitivity to pH changes in cellular environments, making it a valuable tool for biological research and potential diagnostic applications (Liu et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 3-phenyl-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one is acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with AChE, inhibiting its activity . By inhibiting AChE, the compound increases the concentration of acetylcholine at the synapse, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and subsequent enhancement of cholinergic transmission .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration lead to enhanced cholinergic transmission. This can have various effects at the cellular level, depending on the specific type of cholinergic receptor and the location of the synapse .

Propriétés

IUPAC Name |

3-phenyl-7-(2-piperidin-1-ylethoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c24-22-19-10-9-18(25-14-13-23-11-5-2-6-12-23)15-21(19)26-16-20(22)17-7-3-1-4-8-17/h1,3-4,7-10,15-16H,2,5-6,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGALRQARGWNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyltetrahydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole](/img/structure/B2862031.png)

![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)

![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)

![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)

![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)

![N-(2-methoxy-5-methylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2862043.png)

![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)